
"trans-2-Enoyl-OPC8-CoA" role in alpha-
linolenic acid metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: trans-2-Enoyl-OPC8-CoA

Cat. No.: B15598794 Get Quote

An In-depth Technical Guide on the Role of trans-2-Enoyl-OPC8-CoA in Alpha-Linolenic Acid

Metabolism

Audience: Researchers, scientists, and drug development professionals.

Executive Summary
Alpha-linolenic acid (ALA), an essential omega-3 fatty acid, serves as the primary precursor for

the biosynthesis of jasmonates, a class of potent lipid-derived signaling molecules in plants.

This pathway, crucial for regulating plant development and defense responses, culminates in

the production of jasmonic acid (JA) and its derivatives. A key, yet often overlooked, segment of

this metabolic cascade is the peroxisomal β-oxidation of 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-

1-octanoic acid (OPC-8:0). This guide focuses on the pivotal intermediate within this process,

trans-2-Enoyl-OPC8-CoA. We will elucidate its formation, subsequent conversion, and the

broader enzymatic and regulatory context of its role in converting ALA into the bioactive

hormone, jasmonic acid. This document provides quantitative data on key enzymes, detailed

experimental protocols for analysis, and visual diagrams of the metabolic and experimental

workflows.
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The journey from alpha-linolenic acid to jasmonic acid spans two cellular organelles: the

chloroplast and the peroxisome.

2.1 Chloroplast-Localized Synthesis of OPDA

The initial steps of jasmonate biosynthesis occur in the chloroplasts.[1]

Release of ALA: Stress signals trigger phospholipases to release α-linolenic acid (18:3) from

chloroplast membranes.[2]

Oxygenation: The enzyme 13-lipoxygenase (13-LOX) catalyzes the addition of molecular

oxygen to ALA, forming (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT).[3][4]

Cyclization: 13-HPOT is rapidly converted into an unstable allene oxide by allene oxide

synthase (AOS). This is followed by a cyclization reaction catalyzed by allene oxide cyclase

(AOC) to produce the first cyclic intermediate, (9S,13S)-12-oxophytodienoic acid (12-OPDA).

[3][4]

2.2 Peroxisomal Conversion of OPDA to OPC8-CoA

12-OPDA is then transported from the chloroplast to the peroxisome for the final stages of JA

synthesis.[5]

Reduction: Inside the peroxisome, the cyclopentenone ring of 12-OPDA is reduced by 12-

oxophytodienoate reductase 3 (OPR3), an NADPH-dependent enzyme, to form 3-oxo-2-

(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).[6][7] The OPR3 isozyme is

considered the most significant for JA biosynthesis due to its high efficiency and ability to

reduce all four stereoisomers of OPDA.[5][6]

CoA Ligation: OPC-8:0 is activated for β-oxidation by being ligated to Coenzyme A. This

reaction is catalyzed by peroxisomal OPC-8:0-CoA ligase 1 (OPCL1), an ATP-dependent

enzyme, yielding OPC8-CoA.[8]
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OPC8-CoA enters a series of three β-oxidation cycles to shorten its octanoic acid side chain,

ultimately producing jasmonic acid. trans-2-Enoyl-OPC8-CoA is the first intermediate in this

critical process.

Formation of trans-2-Enoyl-OPC8-CoA: The first and rate-limiting step of β-oxidation is the

oxidation of OPC8-CoA.[9][10] This reaction is catalyzed by a peroxisomal Acyl-CoA Oxidase

(ACX), which introduces a double bond between the α and β carbons (C2 and C3) of the

octanoic acid side chain, producing trans-2-Enoyl-OPC8-CoA and hydrogen peroxide

(H₂O₂).[11][12]

Hydration and Dehydrogenation: The intermediate trans-2-Enoyl-OPC8-CoA is then acted

upon by a Multifunctional Protein (MFP), which possesses both enoyl-CoA hydratase and β-

hydroxy-acyl-CoA dehydrogenase activities. This enzyme first hydrates the double bond to

form 3-hydroxy-OPC8-CoA and then oxidizes it to 3-keto-OPC8-CoA (also known as 3-oxo-

OPC8-CoA).[11]

Thiolytic Cleavage: The final step of the cycle is catalyzed by 3-ketoacyl-CoA thiolase (KAT).

This enzyme cleaves 3-keto-OPC8-CoA, releasing a molecule of acetyl-CoA and a

shortened OPC-CoA ester (OPC6-CoA).[11]

This three-step cycle repeats two more times, successively removing two-carbon units as

acetyl-CoA, to yield jasmonoyl-CoA. Finally, a thioesterase hydrolyzes jasmonoyl-CoA to

release free jasmonic acid (JA).

Data Presentation: Enzyme Kinetics
Quantitative understanding of the jasmonate pathway relies on the kinetic parameters of its key

enzymes. The data below is primarily from studies on Arabidopsis thaliana and other model

organisms.
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Enzyme
Substrate(s
)

Organism Km
Vmax /
Activity

Reference(s
)

OPR3
(9S,13S)-12-

OPDA

Arabidopsis

thaliana
35 µM

53.7 nkat (mg

protein)⁻¹
[6][13]

OPR3 12-OPDA Zea mays 190 µM Not reported [5]

OPR3 NADPH
Arabidopsis

thaliana
12 µM Not reported [7]

OPR3
Cyclohexeno

ne

Arabidopsis

thaliana
2.5 mM Not reported [7]

Acyl-CoA

Oxidase

(Short-Chain)

Butyryl-CoA

(C4)

Arabidopsis

thaliana
Not reported Active [14]

Acyl-CoA

Oxidase

(Short-Chain)

Hexanoyl-

CoA (C6)

Arabidopsis

thaliana
Not reported Active [14]

Acyl-CoA

Oxidase

(Short-Chain)

Octanoyl-

CoA (C8)

Arabidopsis

thaliana
Not reported Active [14]

Note: Specific kinetic data for Acyl-CoA Oxidase acting on OPC8-CoA is not readily available in

the literature. The data presented reflects its established activity on short-to-medium chain

acyl-CoAs.

Experimental Protocols
This section provides detailed methodologies for the analysis of the jasmonic acid pathway.

5.1 Protocol 1: Jasmonate Extraction and Quantification by LC-MS/MS

This protocol describes a robust method for extracting and quantifying jasmonates from plant

tissue.[15]
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Principle: Jasmonates are extracted from plant tissue using an organic solvent. The extract is

then purified using solid-phase extraction (SPE) to remove interfering compounds.

Quantification is achieved by liquid chromatography-tandem mass spectrometry (LC-

MS/MS), using deuterated internal standards for accuracy.

Materials:

Plant tissue (20-100 mg)

Liquid nitrogen

Extraction Solvent: 80% Acetonitrile with 1% Acetic Acid

Internal Standards: Deuterated standards (e.g., ²H₆-JA, ²H₂-JA-Ile)

C18 SPE Cartridges

SPE Wash Solution: 1% Acetic Acid in water

SPE Elution Solution: 80% Acetonitrile with 1% Acetic Acid

Reconstitution Solvent: 30% Methanol

Mortar and pestle, microcentrifuge tubes, refrigerated centrifuge, vacuum concentrator.

Procedure:

Sample Homogenization: Freeze plant tissue in liquid nitrogen and grind to a fine powder

using a pre-chilled mortar and pestle.

Extraction: Transfer the powder to a microcentrifuge tube. Add 1 mL of ice-cold Extraction

Solvent and the internal standards. Vortex vigorously and incubate at 4°C for 1 hour with

shaking.

Clarification: Centrifuge at 16,000 x g for 15 minutes at 4°C. Transfer the supernatant to a

new tube.
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SPE Cartridge Preparation: Condition a C18 SPE cartridge by passing 1 mL of 100%

Acetonitrile, followed by 1 mL of Extraction Solvent. Equilibrate with 1 mL of Wash

Solution.

Sample Loading: Load the supernatant from step 3 onto the equilibrated cartridge.

Washing: Wash the cartridge with 1 mL of Wash Solution to remove polar impurities.

Elution: Elute the jasmonates with 1 mL of Elution Solution into a clean collection tube.

Drying and Reconstitution: Evaporate the eluate to dryness using a vacuum concentrator.

Reconstitute the dried extract in 50 µL of Reconstitution Solvent.

Analysis: Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

5.2 Protocol 2: Peroxisomal Acyl-CoA Oxidase (ACX) Activity Assay

This spectrophotometric assay measures the activity of ACX by detecting the H₂O₂ produced.

[16]

Principle: ACX oxidizes an acyl-CoA substrate, producing H₂O₂. The H₂O₂ is then used by

exogenously added horseradish peroxidase (HRP) to oxidize a chromogenic substrate (e.g.,

leuco-dichlorofluorescein), resulting in a color change that can be measured

spectrophotometrically.

Materials:

Isolated peroxisomes or tissue homogenate

Assay Buffer: 50 mM potassium phosphate buffer, pH 7.2

Substrate: Lauroyl-CoA (or other acyl-CoA), 100 µM final concentration

Horseradish Peroxidase (HRP)

Leuco-dichlorofluorescein (reduced form)

Flavin adenine dinucleotide (FAD), 20 µM final concentration
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Spectrophotometer.

Procedure:

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing Assay

Buffer, HRP, leuco-dichlorofluorescein, and FAD.

Enzyme Addition: Add the sample containing the ACX enzyme (e.g., 20-50 µg of

peroxisomal protein) to the cuvette and mix by inversion.

Initiate Reaction: Start the reaction by adding the acyl-CoA substrate.

Measurement: Immediately place the cuvette in the spectrophotometer and monitor the

increase in absorbance at the appropriate wavelength for the oxidized dye over time (e.g.,

5 minutes).

Calculation: Calculate the enzyme activity based on the rate of change in absorbance,

using a standard curve generated with known amounts of H₂O₂.

5.3 Protocol 3: Wound-Induced Gene Expression Analysis by RT-qPCR

This protocol outlines the steps to measure changes in the expression of jasmonate

biosynthesis genes (e.g., OPR3, ACX) in response to mechanical wounding.[17][18]

Principle: Plant tissue is wounded, and RNA is extracted at various time points. The RNA is

reverse-transcribed into cDNA, which is then used as a template for quantitative PCR

(qPCR) with primers specific to the target genes. Gene expression levels are normalized to a

stable reference gene.

Materials:

Plant material (e.g., Arabidopsis thaliana leaves)

Forceps or hemostat for wounding

Liquid nitrogen

RNA extraction kit (e.g., TRIzol-based method)
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DNase I

cDNA synthesis kit

qPCR master mix (e.g., SYBR Green-based)

Gene-specific primers (for target and reference genes)

qPCR instrument.

Procedure:

Wounding Treatment: Mechanically wound plant leaves by crushing with forceps at

defined points. Collect wounded and unwounded control tissue at several time points (e.g.,

0, 30, 60, 120 minutes) and immediately flash-freeze in liquid nitrogen.

RNA Extraction: Extract total RNA from the frozen tissue using a suitable kit, following the

manufacturer's instructions.

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating

genomic DNA. Assess RNA quality and quantity using a spectrophotometer or bioanalyzer.

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse

transcriptase enzyme and oligo(dT) or random primers.

qPCR: Set up qPCR reactions in triplicate for each sample and primer pair. Each reaction

should contain cDNA template, forward and reverse primers, and qPCR master mix.

Data Analysis: Determine the quantification cycle (Cq) values for each reaction. Calculate

the relative expression of target genes using the ΔΔCq method, normalizing to the Cq

value of a validated reference gene (e.g., ACTIN or UBIQUITIN).

Mandatory Visualizations
6.1 Jasmonic Acid Biosynthesis Pathway
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Caption: The jasmonic acid biosynthesis pathway from α-linolenic acid.
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6.2 Experimental Workflow for Jasmonate Analysis

Plant Tissue
(e.g., Wounded vs. Control)

1. Homogenization
(Liquid Nitrogen)

2. Solvent Extraction
(Acetonitrile + Acetic Acid + Internal Stds)

3. Solid-Phase Extraction
(C18 SPE Cleanup)

4. Evaporation & Reconstitution

5. LC-MS/MS Analysis

6. Data Processing
(Quantification vs. Internal Standards)

Result:
Jasmonate Profile
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Caption: Workflow for jasmonate extraction and quantitative analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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